![molecular formula C12H16BrNO B2536352 2-Bromo-N-(3-isopropylphenyl)propanamide CAS No. 1698224-27-9](/img/structure/B2536352.png)
2-Bromo-N-(3-isopropylphenyl)propanamide
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Overview
Description
2-Bromo-N-(3-isopropylphenyl)propanamide, also known as 2-Bromobenzyl isopropyl amide, is a chemical compound used in scientific research. It is a colorless solid with a molecular weight of 269.28 g/mol. 2-Bromobenzyl isopropyl amide is an organobromine compound, meaning it contains a carbon-bromine bond. It is used in organic synthesis, as a reagent in organic reactions, and as an intermediate in the synthesis of pharmaceuticals and other compounds.
Scientific Research Applications
Synthesis and Applications in Polymerization
2-Bromo-N-(3-isopropylphenyl)propanamide has been a subject of research mainly in the field of synthetic chemistry and its applications in polymerization and other chemical processes. One of the key studies focused on its synthesis and its role as a fluorescent ATRP (Atom Transfer Radical Polymerization) initiator. The compound was synthesized and analyzed using various spectroscopic techniques including NMR, FT-IR, high-resolution mass spectrometry, and single-crystal X-ray diffraction. It was found to efficiently initiate the polymerization of acrylates, showcasing its potential in material science for creating polymers with specific properties (Kulai & Mallet-Ladeira, 2016).
Cyclization Reactions and Synthesis of Heterocycles
Another significant application of this compound is in cyclization reactions. A study demonstrated the compound's role in the ring-opening [3 + 2] cyclization reaction with benzo[d]isoxazoles. This process utilized azaoxyallyl cation intermediates as a C∼O 3-atom synthon to construct oxa-heterocycles. The reaction provided a quick access to highly functionalized 2-hydroxyaryl-oxazolines, showing the compound's utility in synthesizing complex heterocycles under mild conditions with excellent regioselectivity (He et al., 2020).
Antibacterial and Antimycotic Properties
In the context of pharmacology and biochemistry, a compound related to this compound, specifically a variant containing a 4-acetylphenyl fragment, has been synthesized and tested for its antibacterial and antifungal activities. The study indicated that these compounds exhibit certain levels of antimicrobial properties, providing insights into their potential application in developing new antimicrobial agents (Baranovskyi et al., 2018).
Mechanism of Action
Target of Action
Amides, which this compound is a type of, are known to interact with various biological targets depending on their structure .
Mode of Action
Without specific information, it’s difficult to determine the exact mode of action of “2-Bromo-N-(3-isopropylphenyl)propanamide”. Brominated compounds are often used in medicinal chemistry due to the unique properties of bromine, such as its size and electronegativity, which can influence the potency, selectivity, and pharmacokinetic properties of the compound .
Biochemical Pathways
Amides and brominated compounds can participate in a variety of biochemical reactions .
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. For example, pH can influence the stability of certain compounds, particularly those containing boronic acids .
Future Directions
While specific future directions for “2-Bromo-N-(3-isopropylphenyl)propanamide” are not mentioned in the sources I found, boronic acids and their esters, which are structurally related to propanamides, are considered important for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
properties
IUPAC Name |
2-bromo-N-(3-propan-2-ylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-8(2)10-5-4-6-11(7-10)14-12(15)9(3)13/h4-9H,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQZERXPULYOEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NC(=O)C(C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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